molecular formula C11H16N2O3 B2972033 Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate CAS No. 2248347-84-2

Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate

Cat. No. B2972033
M. Wt: 224.26
InChI Key: LAYKWPAJKZJSIR-UHFFFAOYSA-N
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Description

The compound is a derivative of oxazine, a class of heterocyclic compounds. Oxazines are six-membered compounds containing one oxygen and one nitrogen atom . They have been studied for their potential use in molecular electronics .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, oxazines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . Aza-Michael addition of selected primary amines to 1,2-diaza-1,3-dienes (DDs) combined with isothiocyanates or isocyanates in sequential 3-CR process, affords 2-thiohydantoins and hydantoins .


Molecular Structure Analysis

The molecular structure of oxazines has been characterized spectroscopically . They exist in solution entirely as the 4H-isomer .


Chemical Reactions Analysis

In the field of molecular electronics, the de/rehydrogenation of 1,4-oxazine linkers efficiently switches single-molecule junctions between a low-conducting and a high-conducting state .


Physical And Chemical Properties Analysis

Oxazines are heterocyclic compounds. They are less stable than their aromatic counterparts and are highly reactive towards addition and polymerisation .

properties

IUPAC Name

ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-2-16-11(14)9-5-8(6-12)13-3-4-15-7-10(9)13/h5H,2-4,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYKWPAJKZJSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2COCCN2C(=C1)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(aminomethyl)-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-8-carboxylate

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